molecular formula C18H20N2O3S B13426422 Febuxostat 2-Butyl Isomer Ethyl Ester

Febuxostat 2-Butyl Isomer Ethyl Ester

Cat. No.: B13426422
M. Wt: 344.4 g/mol
InChI Key: BAJUCUHABAUVRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Febuxostat 2-Butyl Isomer Ethyl Ester: is a derivative of febuxostat, a non-purine selective inhibitor of xanthine oxidase. Febuxostat is primarily used to manage hyperuricemia in patients with gout by reducing the production of uric acid . The 2-butyl isomer ethyl ester variant is a chemically modified form that may exhibit different properties and applications compared to the parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Febuxostat 2-Butyl Isomer Ethyl Ester involves several steps:

Industrial Production Methods: Industrial production of this compound typically involves optimizing the above synthetic route to ensure high yield and purity. This may include the use of advanced purification techniques and stringent quality control measures to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or similar reducing agents.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products:

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Alcohol.

    Substitution: Depending on the nucleophile used, different substituted products can be formed.

Mechanism of Action

Febuxostat 2-Butyl Isomer Ethyl Ester exerts its effects by selectively inhibiting the enzyme xanthine oxidase. This enzyme is responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid. By inhibiting xanthine oxidase, the compound reduces the production of uric acid, thereby lowering serum urate levels . The molecular target is the molybdenum pterin center of xanthine oxidase, which is the active site of the enzyme .

Comparison with Similar Compounds

Uniqueness: Febuxostat 2-Butyl Isomer Ethyl Ester is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other xanthine oxidase inhibitors. Its ester form may also influence its solubility, stability, and bioavailability .

Properties

IUPAC Name

ethyl 2-(4-butan-2-yloxy-3-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-5-11(3)23-15-8-7-13(9-14(15)10-19)17-20-12(4)16(24-17)18(21)22-6-2/h7-9,11H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJUCUHABAUVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)OCC)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.